molecular formula C25H20Cl2N8OS B515369 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methylbenzylidene)acetohydrazide

2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methylbenzylidene)acetohydrazide

Cat. No.: B515369
M. Wt: 551.4g/mol
InChI Key: ZTJBJBLNVYMRDM-XODNFHPESA-N
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Description

2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-methylbenzylidene)acetohydrazide is a complex organic compound that features a combination of benzotriazole, triazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-methylbenzylidene)acetohydrazide typically involves multiple steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of benzotriazole with an appropriate alkylating agent.

    Triazole Ring Formation: The benzotriazole derivative is then reacted with a dichlorophenyl compound to form the triazole ring.

    Hydrazide Formation: The triazole compound is further reacted with hydrazine to form the hydrazide group.

    Final Coupling: The final step involves the coupling of the hydrazide with a benzylidene compound under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity against a range of pathogens.

    Anticancer Research: The compound’s ability to interact with biological macromolecules makes it a candidate for anticancer drug development.

Industry

    Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in metal protection.

    Dye and Pigment Production: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-methylbenzylidene)acetohydrazide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C25H20Cl2N8OS

Molecular Weight

551.4g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H20Cl2N8OS/c1-16-6-8-17(9-7-16)13-28-31-24(36)15-37-25-32-30-23(35(25)21-11-10-18(26)12-19(21)27)14-34-22-5-3-2-4-20(22)29-33-34/h2-13H,14-15H2,1H3,(H,31,36)/b28-13+

InChI Key

ZTJBJBLNVYMRDM-XODNFHPESA-N

SMILES

CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)CN4C5=CC=CC=C5N=N4

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)CN4C5=CC=CC=C5N=N4

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

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